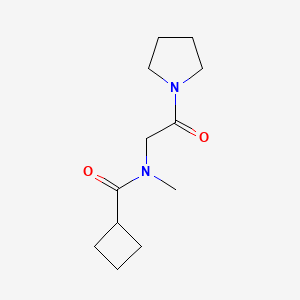
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in the modulation of neurotransmitter release and synaptic plasticity. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to enhance the activity of the α7 receptor, leading to improved cognitive function in animal models.
Biochemical and Physiological Effects:
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition to its effects on cognitive function, N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has also been shown to reduce inflammation and oxidative stress in the brain. These effects may be mediated by the activation of the α7 nicotinic acetylcholine receptor, which has been implicated in the regulation of immune function and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and selectivity for the α7 nicotinic acetylcholine receptor. However, there are also limitations to its use in lab experiments, including its relatively short half-life and potential toxicity at high doses. These limitations will need to be addressed in future research to fully understand the therapeutic potential of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide.
Orientations Futures
There are several future directions for research on N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, including its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and depression. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide and its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for cognitive disorders.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with N-methylpyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-methylpiperazine and trifluoroacetic acid to yield N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide. The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders. The α7 nicotinic acetylcholine receptor is involved in the modulation of neurotransmitter release and synaptic plasticity, making it a promising target for the treatment of cognitive disorders. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting its potential as a therapeutic agent in these disorders.
Propriétés
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13(12(16)10-5-4-6-10)9-11(15)14-7-2-3-8-14/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVCTPSIBKUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

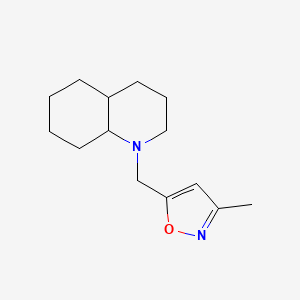
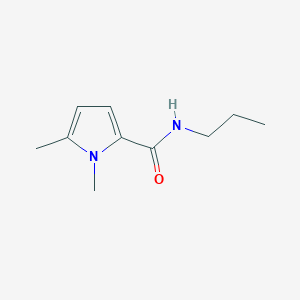
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
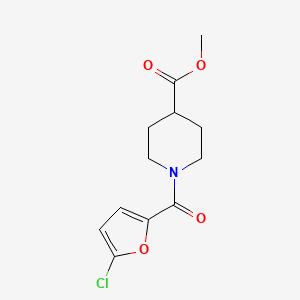
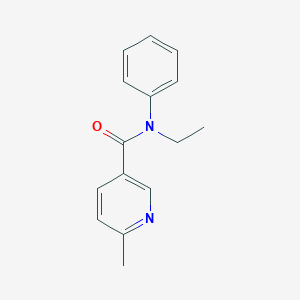
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
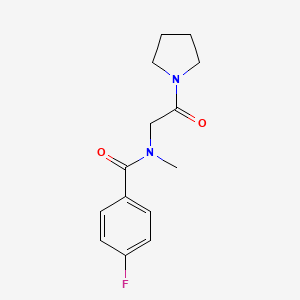
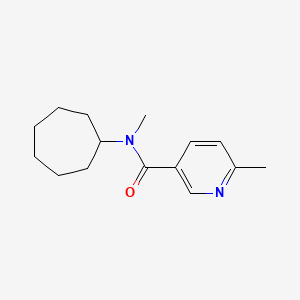

![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
